
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H7Cl2NO3 It is a derivative of phenylacetic acid, characterized by the presence of amino, dichloro, and hydroxy functional groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 4-hydroxyphenylacetic acid followed by amination. One common method includes the reaction of 4-hydroxyphenylacetic acid with chlorine in the presence of acetic acid to introduce the dichloro groups. The resulting 3,5-dichloro-4-hydroxyphenylacetic acid is then treated with ammonia or an amine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The dichloro groups can be reduced to chloro or hydrogen groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the dichloro groups can yield mono-chloro or fully dechlorinated derivatives.
Applications De Recherche Scientifique
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The dichloro groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amino(4-hydroxyphenyl)acetic acid: Lacks the dichloro groups, resulting in different chemical properties and biological activities.
3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.
4-Hydroxyphenylacetic acid: Lacks both the amino and dichloro groups, resulting in different reactivity and applications.
Uniqueness
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and dichloro groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
37409-29-3 |
|---|---|
Formule moléculaire |
C8H7Cl2NO3 |
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
2-amino-2-(3,5-dichloro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO3/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,12H,11H2,(H,13,14) |
Clé InChI |
XNKWTOZWDSBIST-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)O)Cl)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)

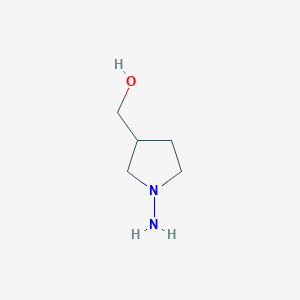
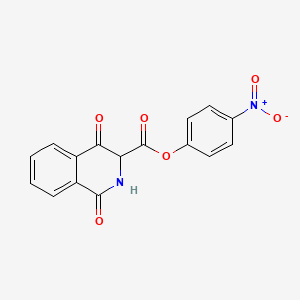

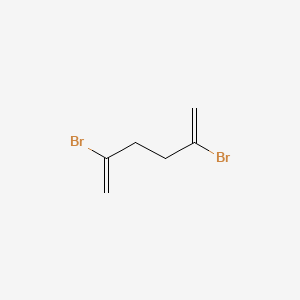


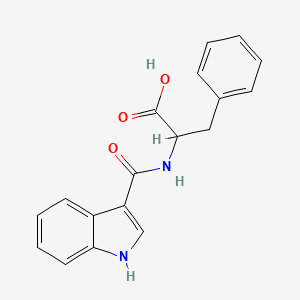
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)

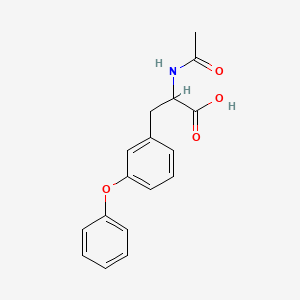
![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
